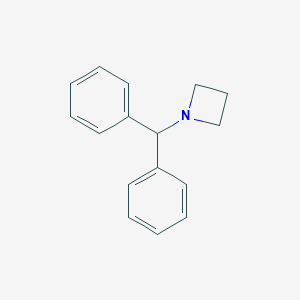

1-Benzhydrylazetidine

説明

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Synthetic Organic Disciplines

The study of azetidines, four-membered nitrogen-containing heterocycles, has a rich history rooted in the exploration of natural products and the development of synthetic methodologies. Early interest in this class of compounds was significantly propelled by the discovery of penicillin and other β-lactam antibiotics, which feature the related azetidin-2-one (B1220530) core. The inherent ring strain of the four-membered ring, approximately 25.2 kcal/mol for azetidine, presented considerable synthetic challenges, making their initial exploration difficult.

Historically, one of the common methods for synthesizing simple azetidines was the reduction of the more accessible β-lactams. However, the need for more diverse and functionalized azetidines spurred the development of more sophisticated synthetic strategies. These include intramolecular cyclization reactions, [2+2] cycloadditions, and ring expansion or contraction methodologies. A significant advancement in the synthesis of substituted azetidines involves the alkylation of primary amines with activated three-carbon units, such as 2-substituted-1,3-propanediol derivatives. acs.org Despite these advances, the synthesis of these strained rings can be complicated by side reactions, such as elimination. acs.org Over the decades, the synthetic toolbox for azetidine chemistry has expanded considerably, enabling the preparation of a wide array of derivatives with diverse substitution patterns.

Significance of Four-Membered Heterocycles in Contemporary Chemical Research

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are of immense importance in modern chemical research, particularly in the realm of drug discovery and medicinal chemistry. nih.gov Their significance stems from the unique three-dimensional conformations they adopt, which can impart favorable physicochemical and biological properties to a molecule. nih.gov The strained nature of the four-membered ring, while a synthetic challenge, can also be an asset, influencing the molecule's reactivity and interaction with biological targets. nih.gov

In medicinal chemistry, the azetidine motif is considered a "privileged structure," as it is found in numerous biologically active compounds. mdpi.comnih.gov Incorporating an azetidine ring can lead to improvements in properties such as metabolic stability, aqueous solubility, and lipophilicity, which are critical for the development of effective pharmaceuticals. drughunter.com The rigid framework of the azetidine ring can also help to lock a molecule into a specific conformation required for binding to a biological target, thereby enhancing potency and selectivity. smolecule.com Consequently, four-membered heterocycles are increasingly sought after as building blocks for the synthesis of novel therapeutic agents targeting a wide range of diseases. acs.orgtandfonline.com

Overview of 1-Benzhydrylazetidine as a Key Structural Motif

Within the diverse landscape of azetidine derivatives, this compound stands out as a pivotal structural motif and a versatile building block in organic synthesis. The defining feature of this compound is the benzhydryl (diphenylmethyl) group attached to the nitrogen atom of the azetidine ring. This large, lipophilic group significantly influences the compound's properties and reactivity.

The benzhydryl group provides steric bulk, which can direct the stereochemical outcome of reactions at other positions on the azetidine ring. Furthermore, its lipophilic nature can enhance the solubility of the molecule in organic solvents and influence its pharmacokinetic profile in a medicinal chemistry context. chemimpex.com this compound serves as a key precursor for the synthesis of a variety of substituted azetidines. For instance, derivatives such as 1-benzhydrylazetidin-3-one, 1-benzhydrylazetidin-3-ol (B14779), and this compound-3-carboxylic acid are important intermediates used to introduce further functional diversity. chemimpex.comresearchgate.net

The table below provides a summary of key this compound derivatives and their properties.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 107128-00-7 | C₁₆H₁₇N | Parent structure with a benzhydryl group on the nitrogen. chemsynthesis.com |

| 1-Benzhydrylazetidin-3-one | 40320-60-3 | C₁₆H₁₅NO | Contains a ketone group at the 3-position, a key intermediate for further functionalization. |

| 1-Benzhydrylazetidin-3-ol | 18621-17-5 | C₁₆H₁₇NO | Features a hydroxyl group, allowing for hydrogen bonding and further derivatization. researchgate.net |

| This compound-3-carboxylic Acid | 36476-87-6 | C₁₇H₁₇NO₂ | Incorporates a carboxylic acid group, providing a handle for amide bond formation. chemimpex.comtcichemicals.com |

| This compound-3-carbonitrile (B14777) | 36476-86-5 | C₁₇H₁₆N₂ | Contains a nitrile group, which can be converted to other functional groups. aksci.com |

Research Objectives and Scope of Investigation Pertaining to this compound

The primary research objective concerning this compound and its derivatives is the exploration of their potential in medicinal chemistry and the development of novel synthetic methodologies. The benzhydryl group often serves as a protecting group for the azetidine nitrogen, allowing for selective modifications at other positions of the ring. smolecule.com

The scope of investigation is broad and includes:

Synthesis of Novel Bioactive Molecules: Researchers utilize this compound as a starting material to synthesize more complex molecules with potential therapeutic applications. For example, derivatives of this compound are being investigated for their potential as analgesics, anti-inflammatory agents, and for their effects on the central nervous system. chemimpex.com A notable application is its use as a crucial intermediate in the synthesis of Azelnidipine, a calcium channel blocker used to treat hypertension. smolecule.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the azetidine ring while retaining the 1-benzhydryl group, chemists can probe the structure-activity relationships of a particular class of compounds. This allows for the optimization of biological activity and pharmacokinetic properties.

Development of Synthetic Methods: The synthesis of this compound and its derivatives itself is an active area of research. Developing efficient, scalable, and stereoselective methods for the preparation of these compounds is crucial for their application in drug discovery programs. acs.orgnih.govresearchgate.netorganic-chemistry.org For instance, a one-pot synthesis of 1,3-disubstituted azetidines has been developed to improve efficiency and reduce byproducts. acs.orgnih.gov

Structure

2D Structure

特性

IUPAC Name |

1-benzhydrylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHWVHNIAGJINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384381 | |

| Record name | 1-benzhydrylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107128-00-7 | |

| Record name | 1-benzhydrylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Diphenylmethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Benzhydrylazetidine and Its Derivatives

Established Synthetic Routes to 1-Benzhydrylazetidine

Established synthetic routes to the this compound scaffold and its derivatives primarily rely on cyclization reactions. These can be classified as either intramolecular, where a single molecule undergoes ring closure, or intermolecular, involving the reaction of two separate molecules.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for the formation of the azetidine (B1206935) ring. researchgate.netnih.gov This approach typically involves the formation of a carbon-nitrogen bond within a precursor molecule containing both the nitrogen atom and a suitable leaving group separated by a three-carbon chain.

The base-promoted cyclization of 1,3-amino alcohols is a well-established method for synthesizing azetidines. researchgate.netnih.gov In this approach, the hydroxyl group of the 1,3-amino alcohol is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a triflate. acs.orgorganic-chemistry.org Subsequent treatment with a base promotes an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the leaving group, leading to the formation of the azetidine ring. acs.org The choice of base and reaction conditions can be crucial for the success of the cyclization, with stronger bases sometimes required, especially when electron-withdrawing groups reduce the nucleophilicity of the nitrogen atom. rsc.org

For instance, enantiopure cis-substituted azetidines have been synthesized efficiently through the cyclization of γ-amino alcohols mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org Microwave irradiation has also been employed to facilitate the intramolecular cyclization of γ-amino alcohols in the presence of tosyl chloride, leading to the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org

Table 1: Examples of Base-Promoted Cyclization of 1,3-Amino Alcohols for Azetidine Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

| 2-substituted-1,3-propanediols | 1. Tf₂O, 2,6-lutidine; 2. Primary amine | 1,3-disubstituted azetidines | Good | acs.orgorganic-chemistry.org |

| γ-amino alcohols | 1,1'-carbonyldiimidazole (CDI) | Enantiopure cis-substituted azetidines | High | acs.org |

| γ-aminoalcohols | TsCl, Et₃N, Microwave | 1,2,3-trisubstituted azetidines | Moderate | rsc.orgsciforum.net |

Another classical approach to azetidine synthesis is the base-promoted intramolecular cyclization of 1,3-haloamines. researchgate.netnih.gov This method involves a direct intramolecular SN2 reaction where the amino group displaces a halide on the γ-carbon. The success of this reaction is often dependent on the nature of the halogen, with iodides and bromides being better leaving groups than chlorides. The use of a suitable base is necessary to deprotonate the amine, thereby increasing its nucleophilicity.

This method has been utilized in the synthesis of various azetidine derivatives. For example, N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amines have been cyclized in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org The requirement for a strong base in this case is due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing trifluoromethyl group. rsc.org

Table 2: Examples of Base-Promoted Cyclization of 1,3-Halo Amines for Azetidine Synthesis

| Starting Material | Base | Product | Conditions | Reference |

| N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS | 1-alkyl-2-(trifluoromethyl)azetidine | THF, reflux | rsc.org |

| N-(t-butyl)-2,3-dibromo-2-methylpropanamine | NaBH₄ | N-(t-butyl)-3-bromo-3-methylazetidine | Room Temperature | rsc.org |

| γ-haloamines | Base | Azetidines | Varies | clockss.org |

Intermolecular Cyclization Reactions

Intermolecular cyclization reactions offer an alternative and powerful strategy for constructing the azetidine ring system by combining two different molecular entities.

The [2+2] cycloaddition reaction between an alkene and an amine or oxime derivative is a direct method for forming the four-membered azetidine ring. researchgate.netnih.gov This reaction, particularly the aza Paternò-Büchi reaction, involves the photochemical excitation of an imine, which then reacts with an alkene. rsc.orgnih.govnih.gov While conceptually straightforward, these reactions can be challenging due to competing side reactions. nih.govnih.gov

Recent advancements have focused on developing photocatalytic methods that utilize visible light, making the process more sustainable and versatile. mit.eduacs.orgacs.org For example, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, allowing for the stereoselective and high-yielding synthesis of functionalized azetidines. acs.orgacs.org These reactions are often induced by photoredox catalysis. acs.orgacs.org

Table 3: Examples of [2+2] Cycloaddition of Alkenes with Amines/Oximes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Dihydroquinoxalinones (amines) | Alkenes | Photoredox catalyst, visible light | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones | acs.orgacs.org |

| Acyclic oximes | Alkenes | Triplet energy transfer catalyst, visible light | Azetidines | mit.edu |

| Acyclic sulfonylimines | Activated alkenes | Visible light | 2,2-disubstituted monocyclic azetidines | acs.org |

A significant development in the synthesis of azetidines is the visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. researchgate.net This method represents a powerful variant of the aza Paternò-Büchi reaction. rsc.orgnih.gov It overcomes some of the limitations of previous protocols by using 2-isoxazoline carboxylates, which can be activated by a visible-light photocatalyst via triplet energy transfer. researchgate.net

This approach allows for the reaction with a broad range of alkenes, yielding azetidine products with functional groups that can be further modified. researchgate.net The reaction is notable for its efficiency and directness in accessing functionalized azetidines under mild conditions. researchgate.net The inherent challenges of the traditional aza Paternò-Büchi reaction, such as competing E/Z isomerization of imines, are mitigated by using cyclic imine equivalents like 2-isoxazolines. nih.govmit.edu

Table 4: Research Findings on the Photocycloaddition of 2-Isoxazoline-3-carboxylates with Alkenes

| Key Finding | Significance | Reference |

| Visible-light-mediated activation of 2-isoxazoline carboxylates | Enables the use of a broader range of alkenes and provides access to synthetically versatile azetidines. | researchgate.net |

| Overcomes limitations of traditional aza Paternò-Büchi reactions | Avoids issues like UV light requirement and limited utility of photocycloadducts. | researchgate.net |

| Provides direct access to functionalized azetidines | Offers an efficient and direct route to highly strained four-membered rings. | researchgate.net |

Synthesis from Precursors such as 1-Benzhydrylazetidin-3-ol (B14779)

A common and well-documented precursor for the synthesis of various 3-substituted 1-benzhydrylazetidines is 1-benzhydrylazetidin-3-ol. researchgate.netresearchgate.net This starting material can be prepared through several methods, including the cyclization of benzhydrylamine and epichlorohydrin (B41342) or the reduction of 1-benzhydrylazetidin-3-one. google.comscribd.com

A streamlined, two-step process for the synthesis of 3-amino-1-benzhydrylazetidine from 1-benzhydrylazetidin-3-ol has been developed. researchgate.net The first step involves the mesylation of 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the intermediate, 1-benzhydrylazetidin-3-yl methanesulfonate. researchgate.netontosight.ai This mesylate is often used in the subsequent step without extensive purification. researchgate.net

The second step is the aminolysis of the mesylate intermediate. Treatment of the wet filter cake of the mesylate with ammonium (B1175870) hydroxide (B78521) in a suitable solvent, such as isopropanol, within a Parr reactor at elevated temperatures (around 70°C) yields 3-amino-1-benzhydrylazetidine. researchgate.net This method has been shown to be efficient, providing the final product in good yields (72-84%) as a monoacetate salt. researchgate.net

Table 1: Key Reagents and Conditions for Mesylation and Aminolysis

| Step | Reagents | Solvent | Conditions | Product | Yield |

| Mesylation | 1-Benzhydrylazetidin-3-ol, Methanesulfonyl chloride, Triethylamine | Acetonitrile (B52724) | - | 1-Benzhydrylazetidin-3-yl methanesulfonate | Quantitative |

| Aminolysis | 1-Benzhydrylazetidin-3-yl methanesulfonate, Ammonium hydroxide | Isopropanol | ~70°C, Parr reactor | 3-Amino-1-benzhydrylazetidine | 72-84% |

This table provides a summary of the typical reagents and conditions for the two-step synthesis of 3-amino-1-benzhydrylazetidine.

Lewis acid-mediated reactions offer a powerful tool for the synthesis of azetidine derivatives. While direct ring-opening of the this compound scaffold itself is a known process, the use of Lewis acids to promote reactions at the 3-position of precursors like 1-benzhydrylazetidin-3-ol is also a relevant strategy.

Research has demonstrated that Lewis acids, such as copper(II) triflate (Cu(OTf)₂), can facilitate the regioselective ring-opening of N-tosylazetidines with various nucleophiles, including alcohols. iitk.ac.iniitk.ac.inorganic-chemistry.org This proceeds via an Sₙ2-type mechanism, leading to the formation of 1,3-amino ethers with high yields and enantioselectivity. iitk.ac.inorganic-chemistry.org Although this specific example involves an N-tosyl derivative, the principle of Lewis acid activation of the azetidine ring is broadly applicable. The coordination of the Lewis acid to the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. iitk.ac.inorganic-chemistry.org This activation can be harnessed to introduce a variety of functional groups at the C3 position, starting from a suitable precursor.

Synthesis of Specific Derivatives (e.g., This compound-3-carbonitrile (B14777), this compound-3-carboxylic acid)

The synthesis of key derivatives such as this compound-3-carbonitrile and this compound-3-carboxylic acid often starts from 1-benzhydrylazetidin-3-ol.

The synthesis of This compound-3-carbonitrile can be achieved by the displacement of a suitable leaving group at the 3-position with a cyanide ion. google.com A common route involves the mesylation of 1-benzhydrylazetidin-3-ol to form 1-benzhydrylazetidin-3-yl methanesulfonate, followed by reaction with a cyanide source. google.com This nitrile derivative is a valuable intermediate for the synthesis of other pharmaceutical compounds. nordmann.global

This compound-3-carboxylic acid can be prepared by the hydrolysis of this compound-3-carbonitrile. google.com This hydrolysis is typically carried out under aqueous acidic conditions. google.com This carboxylic acid derivative is also a significant intermediate in the synthesis of various compounds, including polypeptides. scbt.comchemicalbook.com

Table 2: Synthesis of this compound-3-carbonitrile and this compound-3-carboxylic acid

| Starting Material | Reagents | Product |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Cyanide ion | This compound-3-carbonitrile |

| This compound-3-carbonitrile | Aqueous acid | This compound-3-carboxylic acid |

This table outlines the synthetic pathway to two important derivatives of this compound.

Novel and Emerging Synthetic Approaches for this compound Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for constructing azetidine rings. These emerging strategies often employ metal catalysis or organocatalysis to achieve high levels of stereocontrol and functional group tolerance.

Metal-Catalyzed Synthesis of Azetidines

Metal-catalyzed reactions have become a cornerstone for the synthesis of heterocyclic compounds, including azetidines. researchgate.net Various transition metals have been employed to catalyze the formation of the azetidine ring through different mechanistic pathways.

One notable approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines with excellent functional group tolerance. rsc.org Another method involves a cobalt-catalyzed metal hydride hydrogen atom transfer (MHAT)/radical polar crossover (RPC) reaction, which is effective for synthesizing sterically hindered and polysubstituted azetidines under mild conditions. thieme-connect.com Lanthanide triflates, such as La(OTf)₃, have also been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.org Furthermore, copper-catalyzed boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org

Organocatalytic Methodologies for Azetidine Formation

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of azetidines. thieme-connect.com These methods often utilize small organic molecules as catalysts to achieve high enantioselectivity.

Strain-Release Homologation Techniques

A novel and modular approach for the synthesis of azetidines, including those with a 1-benzhydryl substituent, leverages the high ring strain of azabicyclo[1.1.0]butane. nih.govorganic-chemistry.org This strain-release-driven homologation of boronic esters provides a powerful method for constructing the azetidine ring. nih.govorganic-chemistry.org

The process begins with the generation of azabicyclo[1.1.0]butyl lithium. This reactive intermediate is then trapped with a boronic ester, forming an intermediate boronate complex. Subsequent N-protonation with an acid, such as acetic acid, triggers a 1,2-migration. This rearrangement is driven by the release of ring strain and results in the cleavage of the central C-N bond, affording the homologated azetidinyl boronic ester. nih.govorganic-chemistry.org

A significant advantage of this methodology is its broad applicability to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. nih.gov The reaction proceeds with complete stereospecificity, ensuring a high degree of control over the final product's stereochemistry. nih.gov The resulting N-H azetidine and the boronic ester can be further functionalized, offering a versatile platform for the synthesis of diverse azetidine derivatives. nih.govorganic-chemistry.org This method has been successfully applied to the short, stereoselective synthesis of the pharmaceutical agent cobimetinib, which features an azetidine moiety. nih.gov

Stereoselective and Enantioselective Synthesis of 1-Benzhydrylazetidines

The synthesis of specific stereoisomers of 1-benzhydrylazetidines is crucial, as different enantiomers or diastereomers of a molecule often exhibit distinct biological activities. wikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction or a sequence of reactions that forms one or more new elements of chirality in a substrate molecule, resulting in the unequal production of stereoisomeric products. wikipedia.org This is achieved by using a chiral feature to influence the reaction's transition state, thereby lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

Several strategies are employed to achieve stereoselectivity in the synthesis of 1-benzhydrylazetidines and their derivatives, including the use of chiral auxiliaries and asymmetric catalysis. wikipedia.orgupol.cz These methods aim to produce the desired enantiomer in high yield and with high enantiomeric excess. libretexts.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a synthesis. york.ac.ukwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach is a reliable method for accessing specific stereoisomers. nih.gov

A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide a high degree of asymmetric induction. york.ac.uk The diastereomers formed by the use of a chiral auxiliary can be separated by standard techniques like chromatography or crystallization. york.ac.uk

For instance, cysteine-derived oxazolidinone chiral auxiliaries have been used in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations. nih.gov These auxiliaries offer high yields and selectivity. nih.gov The subsequent intramolecular N-to-S acyl transfer and in situ trapping of the resulting thioester provide access to diverse carboxylic acid derivatives under mild conditions. nih.gov Another example is the use of Oppolzer's sultam, which has been demonstrated in the asymmetric hydrogenation of olefins. rsc.org

In the context of azetidine synthesis, chiral auxiliaries can be employed to direct the formation of specific stereocenters on the azetidine ring. For example, solid-phase synthesis of complex oligosaccharides with multiple 1,2-cis-glycosidic linkages has been achieved with complete anomeric control using glycosyl donors with a participating (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position. nih.gov

Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for enantioselective synthesis that utilizes chiral catalysts. wikipedia.org These catalysts, often chiral coordination complexes, can be effective at low substrate-to-catalyst ratios. wikipedia.org

One approach involves the use of a metal catalyst combined with a chiral carboxylic acid. kyoto-u.ac.jp For example, the combination of [Ru(p-cymene)Cl2]2 and a chiral spiro carboxylic acid has been shown to be key in achieving high enantioselectivity in the synthesis of 1,2-benzothiazine 1-imines via C–H alkylation/cyclization reactions. kyoto-u.ac.jp

Another example is the Sharpless asymmetric epoxidation, which uses a catalyst system composed of titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate (DET) to achieve the enantioselective epoxidation of allylic alcohols. libretexts.orggoogle.com The chirality of the DET directs the stereochemical outcome of the reaction. libretexts.orggoogle.com

In the synthesis of physostigmine (B191203) intermediates, chiral phase-transfer catalysts derived from substituted N-benzyl cinchoninium or quinidinium halides have been used to achieve the enantioselective alkylation of oxindoles. google.com This method produces the predominant enantiomer in high chemical yield and with significant enantiomeric excess. google.com

Derivatization using Chiral Sulfinamides

Chiral sulfinamides are valuable reagents and intermediates in asymmetric synthesis. nih.govrsc.org The most common methods for synthesizing chiral sulfinamides involve the use of chiral starting materials or stoichiometric amounts of chiral auxiliaries. nih.gov

A notable application of chiral sulfinamides is in the synthesis of chiral amines. For example, tert-butanesulfinamide (Ellman's auxiliary) is a versatile chiral auxiliary for the asymmetric synthesis of amines. nih.gov Condensation of tert-butanesulfinamide with an aldehyde or ketone forms a sulfinylimine, which can then undergo diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group yields the chiral amine. nih.gov

This strategy has been extended to the modular synthesis of bis-α-chiral amines, where tert-butanesulfinamide serves as the exclusive chiral source to produce all possible stereoisomers. nih.gov The stereochemistry of the newly formed chiral centers is controlled through both chirality induction and transfer mechanisms enabled by the sulfinamide. nih.gov

The stereocontrolled synthesis of 1-substituted homotropanones has also been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com This methodology involves the chemoselective formation of an N-tert-butanesulfinyl aldimine, followed by a decarboxylative Mannich reaction and an organocatalyzed intramolecular Mannich cyclization. mdpi.com

Scale-Up and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including maintaining yield and purity, ensuring safety, and minimizing costs. chemical.aispecificpolymers.com Process optimization is therefore a critical step in the development of a commercially viable synthesis of this compound and its derivatives. otavachemicals.com This involves a thorough evaluation of reaction parameters, such as temperature, concentration, and catalyst loading, to identify the most efficient and robust conditions. specificpolymers.com

Key considerations in process optimization and scale-up include:

Route Scouting: Identifying the most efficient and scalable synthetic route. chemical.ai

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents. chemical.ai

Process Safety: Assessing and mitigating potential hazards associated with the reaction, such as exothermicity. specificpolymers.com

Development of High-Yielding and Chromatography-Free Processes

A significant goal in process optimization is the development of high-yielding and chromatography-free purification methods. researchgate.netnih.gov Chromatographic purification is often a bottleneck in large-scale production due to its high cost, solvent consumption, and time requirements. nih.gov

An improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol has been developed that is both high-yielding (80%) and chromatography-free. researchgate.net This process delivers the final product with a purity of 99.3 area %. researchgate.net The optimization of this process focused on minimizing the formation of impurities, thus allowing for effective production and scale-up. researchgate.net

Similarly, a thoroughly optimized and robust process for the synthesis of 1-benzylazetidin-3-ol, a key intermediate for azetidin-3-ol (B1332694) hydrochloride, has been established. researchgate.net This process utilizes inexpensive and commercially available starting materials and minimizes the formation of byproducts, leading to an economical and efficient synthesis. researchgate.net

Minimization of Impurities and By-product Formation

The synthesis of this compound and its derivatives is often accompanied by the formation of various impurities and by-products that can affect the yield and purity of the final product. registech.com Understanding and controlling the formation of these undesired substances is a critical aspect of process development. registech.com Common impurities arise from competing side reactions such as elimination, ring-opening of the strained azetidine ring, and over-alkylation. acs.org Strategic optimization of reaction conditions, careful selection of reagents, and robust purification methods are essential for minimizing these by-products.

Detailed research has identified several key strategies to enhance the purity of this compound compounds. These strategies focus on controlling reaction pathways to favor the desired product over the formation of impurities.

Key Strategies for Impurity Minimization:

Control of Reaction Temperature: Temperature plays a crucial role in selectivity. For instance, in the synthesis of 3-(aminomethyl)-1-benzhydrylazetidin-3-ol, lowering the reaction temperature to as low as -30°C during aminomethylation helps to suppress N-alkylation side reactions that could otherwise reduce the yield by 15-20%. Conversely, elevated temperatures (above 80°C) can promote the degradation of the azetidine ring, leading to linear amine by-products. However, in some processes, such as the aminolysis of a mesylate intermediate to form 3-amino-1-benzhydrylazetidine, temperatures around 70-75°C have been used effectively without observing significant ring opening. researchgate.net

Selection of Solvents and Bases: The choice of solvent and base is critical for directing the reaction towards the desired product.

In the synthesis of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate, using isopropyl alcohol as a solvent was found to be superior to dichloromethane (B109758) in minimizing hydrolysis side reactions.

The use of sterically hindered or non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), can enhance selectivity by minimizing competing elimination side reactions during the N-alkylation of the azetidine ring. scispace.com This approach helps to circumvent the formation of undesired by-products by promoting the desired intramolecular cyclization. scispace.com

Process Control and Monitoring: Modern process control techniques are invaluable for minimizing impurities.

An improved, one-pot synthesis for 1-benzhydrylazetidin-3-ol achieved a purity of 99.3% without the need for chromatography by carefully controlling the process, which was crucial for gaining an understanding of reaction kinetics to minimize impurity formation. researchgate.netresearchgate.net

Continuous flow reactors offer enhanced control over reaction parameters like temperature and pressure, leading to high-purity products such as 1-benzhydryl-3-hydroxylazetidine hydrochloride with purities of up to 99.8%. google.com

Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the timely detection of intermediates and by-products, enabling adjustments to be made.

Purification Techniques: Effective purification is the final step in ensuring a high-purity product. Methods include reduced pressure concentration to remove solvents, followed by cooling, crystallization, and washing with appropriate solvents like ethyl acetate (B1210297) to isolate the product as a high-purity solid. google.com In some optimized processes, the product can be isolated by simple filtration after quenching the reaction with water, yielding a product pure enough for subsequent steps without extensive purification. researchgate.net

The following tables summarize common impurities and the corresponding mitigation strategies, along with examples of optimized conditions leading to high-purity products.

| Impurity/By-product Type | Origin | Mitigation Strategy | Source |

|---|---|---|---|

| N-Alkylation By-products | Over-alkylation during aminomethylation | Lower reaction temperature (-30°C), use of excess reducing agent (LiAlH₄) | |

| Ring-Opening Products (Linear Amines) | Degradation of the strained azetidine ring | Avoid elevated temperatures (>80°C), careful temperature modulation | |

| Ester Hydrolysis Products | Unintended cleavage of ester groups | Use of appropriate solvents like isopropyl alcohol instead of dichloromethane | |

| Elimination By-products | Competing elimination reaction during N-alkylation | Use of sterically hindered bases (e.g., DIPEA) | |

| Oxidation By-products | Degradation of the azetidine ring under acidic conditions | Control of pH and reaction environment |

| Target Compound | Key Optimization | Resulting Purity | Source |

|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Improved one-pot, chromatography-free process | 99.3 area % | researchgate.net |

| 1-Benzhydryl-3-hydroxylazetidine hydrochloride | Microchannel flow reactor, optimized purification (concentration, crystallization, washing) | 99.7-99.8% by HPLC | google.com |

| 3-Amino-1-benzhydrylazetidine | Streamlined two-step process with isolation of mesylate intermediate by filtration | 72-84% yield, ring-opening products not observed | researchgate.net |

Reactivity and Mechanistic Investigations of 1 Benzhydrylazetidine

Ring Strain and its Influence on Azetidine (B1206935) Reactivity

Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is a critical factor governing its chemical behavior. rsc.orgresearchwithrutgers.com The reactivity of azetidines is intermediate between that of the highly strained and reactive three-membered aziridines (ring strain ~27.7 kcal/mol) and the relatively stable, unreactive five-membered pyrrolidines (ring strain ~5.4 kcal/mol). rsc.org This balance means that the azetidine ring is stable enough for convenient handling but can be induced to undergo specific reactions under appropriate conditions, primarily through the cleavage of the σ-N–C bond. rsc.orgrsc.orgresearchwithrutgers.com

The inherent strain makes the azetidine ring susceptible to decomposition pathways and ring-opening reactions that are not typically observed in larger, less strained heterocyclic systems. nih.gov This strain-driven reactivity is a key feature that is exploited in various synthetic methodologies. rsc.orgresearchwithrutgers.com

Nucleophilic Reactivity at the Azetidine Nitrogen

The nitrogen atom in the 1-benzhydrylazetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. The reactivity of this nitrogen is a crucial factor in many of the transformations the molecule undergoes. The basicity, and therefore the nucleophilicity, of the azetidine nitrogen is a key determinant of its stability and reaction pathways. nih.gov Protonation of the nitrogen is often the initial step in acid-mediated ring-opening reactions. nih.govacs.org

The pKa of the azetidine nitrogen is a quantitative measure of its basicity. While the specific pKa of this compound is not detailed in the provided sources, related N-substituted azetidines exhibit pKa values that are influenced by the nature of the substituent. For instance, in a study of N-aryl azetidines, the measured pKa for the azetidine nitrogen of an N-phenyl analogue was 4.3. nih.gov This basicity allows the nitrogen to act as a nucleophile, initiating reactions with various electrophiles.

| Compound | Measured pKa (Azetidine N) | Calculated pKa (Azetidine N) |

|---|---|---|

| N-phenylazetidine analogue | 4.3 | 2.9 |

Electrophilic Reactivity and Functionalization of the Azetidine Ring System

While the azetidine nitrogen is nucleophilic, the ring's carbon atoms can be induced to exhibit electrophilic character. This is typically achieved by activating the nitrogen atom, which withdraws electron density from the ring carbons and makes them susceptible to nucleophilic attack. Activation is commonly accomplished through protonation or coordination with a Lewis acid. rsc.org This acid-promoted N-activation is a key step in many ring-opening reactions. rsc.org For example, in the presence of an acid like pyridine-HF, the nitrogen atom is protonated, facilitating the cleavage of a C-N bond by a nucleophile, such as a fluoride (B91410) ion, to yield γ-fluorinated amines. rsc.org This strategy transforms the otherwise unreactive C-H bonds of the azetidine ring into sites for functionalization via ring-opening.

Ring-Opening Reactions of this compound and its Derivatives

The release of ring strain is a powerful thermodynamic driving force for the ring-opening of azetidines. rsc.orgnih.gov These reactions provide a versatile pathway to a variety of functionalized acyclic amines and larger heterocyclic systems.

Azetidinium ions, formed by the reaction of the azetidine nitrogen with an electrophile (such as a proton), are highly susceptible to attack by nucleophiles, leading to the cleavage of a carbon-nitrogen bond. rsc.orgnih.gov This process can occur via both intermolecular and intramolecular pathways.

An example of an intramolecular process is the acid-mediated decomposition of certain N-substituted azetidines, where a pendant amide group acts as the internal nucleophile, attacking the azetidine ring and leading to its opening. nih.govacs.org

Intermolecular ring-opening has been demonstrated in the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov In this methodology, an azetidine-fused tricycle undergoes selective ring-opening upon treatment with various nucleophiles. The reaction proceeds readily, affording a diverse range of products in moderate to excellent yields. nih.gov This highlights the utility of azetidines as synthons for more complex molecular architectures.

| Substrate | Nucleophile | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Azetidine-fused tricycle 8a | NaN3 | 12 | 89 |

| Azetidine-fused tricycle 8a | KCN | 24 | 75 |

| Azetidine-fused tricycle 8a | PhSNa | 6 | 94 |

| Azetidine-fused tricycle 8d | NaN3 | 12 | 85 |

| Azetidine-fused tricycle 8d | KCN | 24 | 71 |

| Azetidine-fused tricycle 8d | PhSNa | 6 | 92 |

Ring expansion reactions represent a powerful strategy for transforming readily available cyclic compounds into larger, often more difficult to synthesize, heterocycles. researchwithrutgers.com Azetidines can serve as precursors to five-, six-, and seven-membered nitrogen-containing rings.

Pyrrolidines: One of the most studied ring expansions of azetidines is the one-carbon expansion to form pyrrolidines. nih.gov This transformation can be achieved by reacting an azetidine with a diazo compound in the presence of a copper catalyst. The reaction proceeds through the formation of an ammonium (B1175870) ylide intermediate, which then undergoes a rsc.orgrsc.org-Stevens rearrangement to yield the pyrrolidine (B122466) ring. nih.govchemrxiv.org

Pyrroles: While direct ring expansion of this compound to pyrroles is not explicitly detailed in the provided sources, synthetic routes to pyrroles often involve the cyclization of acyclic precursors which can, in principle, be derived from azetidine ring-opening. nih.govorganic-chemistry.orguctm.edu

Piperidines: The synthesis of piperidines, six-membered nitrogen heterocycles, is a significant area of research. nih.govnih.govdtic.milyoutube.com Ring expansion of smaller heterocycles is a viable, though less common, strategy compared to methods like pyridine (B92270) reduction or cyclization of acyclic precursors. dtic.milorganic-chemistry.org

Azepanes: Azepanes, the seven-membered analogues, can be synthesized through various methods, including the ring expansion of piperidines. nih.govrsc.org This suggests that a stepwise ring expansion from azetidine to piperidine (B6355638) and then to azepane could be a potential, albeit multi-step, synthetic pathway.

Lewis acids, similar to Brønsted acids (protons), can activate the azetidine ring towards nucleophilic attack and rearrangement. acs.org By coordinating to the lone pair of electrons on the azetidine nitrogen, a Lewis acid increases the electrophilicity of the ring's carbon atoms. This activation facilitates the cleavage of a C-N bond, initiating ring-opening or ring-expansion cascades. acs.orgambeed.com This strategy is a cornerstone of azetidine chemistry, enabling transformations that might not occur under neutral conditions. rsc.org

Reactions at Substituent Positions (e.g., C3 functionalization of This compound-3-carbonitrile (B14777) or this compound-3-carboxylic acid)

A comprehensive search for documented research on the functionalization of substituents at the C3 position of the this compound ring yielded no specific results. While C-H functionalization is a well-established field for various heterocyclic compounds, such as indoles and pyridines, specific methodologies detailing the transformation of the nitrile or carboxylic acid group at the C3 position of this compound appear to be absent from the available scientific literature. nih.govrsc.org

The existing literature confirms that this compound-3-carboxylic acid is commercially available and recognized as a versatile building block in medicinal chemistry and organic synthesis. However, published studies focusing on the specific chemical manipulation of the carboxylic acid or a corresponding carbonitrile at this position—to introduce new functional groups or build more complex molecular architectures directly from these precursors—were not identified. General synthetic routes often focus on the construction of the substituted azetidine ring itself, rather than the subsequent modification of a C3 substituent. researchgate.netnih.gov

Catalytic Applications of this compound and its Derivatives as Ligands

There is a notable absence of published research detailing the use of this compound or its derivatives as ligands in catalytic applications. Chiral ligands are crucial for asymmetric catalysis, and various scaffolds, including those based on bisoxazolines, diamines, and phosphines, are widely used. nih.gov However, an extensive review did not uncover any studies where the this compound framework is employed as the chiral backbone for a ligand in the specific reactions outlined below.

No specific research data or articles were found that describe the application of this compound-derived ligands in catalytic reduction reactions.

The scientific literature contains numerous examples of catalytic asymmetric cycloaddition and cyclopropanation reactions. nih.govnih.govnih.gov These reactions often employ transition metal catalysts complexed with chiral ligands to control stereoselectivity. However, a thorough search did not yield any studies where ligands derived from this compound were utilized in these transformations.

Carbon-carbon bond forming reactions are fundamental in organic synthesis. The development of chiral ligands to control the enantioselectivity of these reactions is a major area of research. Despite this, no specific examples of this compound derivatives being used as ligands have been reported for the following key reactions:

Henry Reaction: The asymmetric Henry (nitroaldol) reaction is typically catalyzed by metal complexes of chiral ligands such as bis(oxazolines), diamines, and amino alcohols. organic-chemistry.orgwikipedia.orgnih.gov A review of the literature found no instances of this compound-based ligands being employed for this purpose.

Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, commonly utilizing palladium catalysts with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. researchgate.netnih.gov No literature was found describing the use of this compound derivatives as ligands in this reaction.

Sonogashira Reaction: This cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is catalyzed by a palladium-copper system, often with phosphine or NHC ligands. wikipedia.orgnih.govorganic-chemistry.org The use of this compound-derived ligands has not been reported in this context.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be catalyzed by a wide range of organocatalysts and metal complexes. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org There are no documented cases of this compound derivatives serving as ligands in asymmetric Michael addition reactions.

Computational Chemistry and Theoretical Studies of 1 Benzhydrylazetidine

Quantum Chemical Calculations on Azetidine (B1206935) Ring Conformation and Stability

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which dictates its conformation and stability. Quantum chemical calculations are instrumental in quantifying these properties.

The ring strain of azetidines is a key determinant of their reactivity and has been calculated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the formation of the four-membered azetidine ring more energetically demanding compared to three-, five-, or six-membered heterocyclic rings. researchgate.net

The conformation of the azetidine ring is not planar and typically adopts a puckered geometry to alleviate some of the torsional strain. The degree of puckering and the energy barrier to ring inversion are influenced by the nature of the substituents on the nitrogen atom and the ring carbons. For N-substituted azetidines, the substituent can occupy either an equatorial or an axial position, with the equatorial position generally being more stable. The benzhydryl group in 1-Benzhydrylazetidine, being bulky, will strongly favor the equatorial position to minimize steric hindrance.

Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(2d,p), are commonly used to model the geometry and energetics of azetidine derivatives. researchgate.net These calculations can predict bond lengths, bond angles, and the dihedral angle of puckering, providing a detailed picture of the ring's three-dimensional structure.

| Heterocycle | Ring Size | Calculated Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. DFT calculations are employed to determine various molecular orbitals and reactivity descriptors that provide a quantitative measure of its chemical behavior.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity of a molecule; a smaller gap generally indicates higher reactivity and greater polarizability. irjweb.comnih.gov

Other global reactivity descriptors that can be calculated include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com

For N-aryl azetidines, the pKa of the azetidine nitrogen is a crucial factor for stability, particularly in acidic conditions. Computational studies have shown that conjugation of the nitrogen lone pair with an aromatic system significantly lowers its basicity (pKa), which can enhance chemical stability by preventing protonation that might lead to ring-opening. nih.gov In this compound, the nitrogen is not directly conjugated to an aromatic ring, suggesting a higher pKa compared to N-aryl azetidines.

| Descriptor | Significance |

|---|---|

| HOMO Energy (EHOMO) | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. |

| Chemical Hardness (η) | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | Quantifies electrophilic character. |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of synthetic pathways. mdpi.com For azetidines, which can be challenging to synthesize due to ring strain, theoretical predictions can guide the choice of reagents and conditions.

Theoretical studies can map out the potential energy surface for a given reaction, identifying intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, and thus its rate. By comparing the activation energies of competing pathways, chemists can predict the major product of a reaction.

For instance, in the synthesis of azetidines from epoxy amines, DFT calculations have been used to explain the regioselectivity of the ring-closing reaction. These calculations showed that in the absence of a catalyst, the formation of a five-membered pyrrolidine ring is kinetically and thermodynamically favored. However, when a lanthanum catalyst is introduced, the transition state leading to the four-membered azetidine ring is significantly stabilized, making it the preferred product. frontiersin.org This demonstrates the predictive power of computational models in catalyst design and reaction optimization.

Similarly, computational studies have been instrumental in understanding and developing photocycloaddition reactions to form azetidines. mit.eduresearchgate.net By calculating the energies of the molecular orbitals involved in the photochemical excitation, researchers can predict which combinations of alkenes and imines will react efficiently to form the desired azetidine ring. mit.edu

| Reaction Pathway | Catalyst | Calculated Transition State Energy (Relative) | Predicted Outcome |

|---|---|---|---|

| Azetidine Formation | None | Higher | Disfavored |

| Pyrrolidine Formation | None | Lower | Favored |

| Azetidine Formation | La(OTf)3 | Lower | Favored |

| Pyrrolidine Formation | La(OTf)3 | Higher | Disfavored |

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. mdpi.com For a molecule like this compound, MD simulations can be used to understand how it interacts with its environment, such as solvents or biological macromolecules.

To perform an MD simulation, a force field is required, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For novel molecules, these parameters may need to be specifically developed. For example, the proline analogue azetidine-2-carboxylic acid has been parameterized for the GROMOS56a3 force field for use in MD simulations with GROMACS. nih.gov

MD simulations can be used to study various properties, including:

Conformational Dynamics: How the molecule's shape changes over time, including the puckering of the azetidine ring and the rotation of the benzhydryl group.

Solvation: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds.

Binding to Proteins: If the molecule is a potential drug candidate, MD simulations can be used to study its binding mode and affinity to a target protein. This involves calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex, as well as the binding free energy. researchgate.net

A study on an azetidine derivative used MD simulations to validate molecular docking results. researchgate.net The stability of the protein-ligand complex was assessed over a 100 ns simulation, and the binding free energy was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. researchgate.net Such studies are crucial in drug discovery for evaluating the potential of new chemical entities. nih.gov

| MD Simulation Parameter | Information Obtained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures, indicating the stability of the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule or protein. |

| Radius of Gyration (RoG) | Measures the compactness of a structure. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. |

| Binding Free Energy (ΔGbind) | Estimates the strength of the interaction between a ligand and its receptor. |

Application of Machine Learning in Azetidine Chemistry

The intersection of computational chemistry and artificial intelligence is rapidly advancing the field of chemical synthesis. acs.orgnih.gov Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions, optimize reaction conditions, and even discover new synthetic routes. nih.govrjptonline.org

In the context of azetidine chemistry, where synthesis can be non-trivial, ML offers a powerful approach to accelerate development. mit.edu By training on large datasets of known reactions, ML models can learn the complex relationships between reactants, reagents, and the likelihood of forming an azetidine ring. mit.edu

Recent work has demonstrated the use of computational models to pre-screen compounds for their ability to form azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of a range of alkenes and oximes, researchers could predict which pairs would react to form an azetidine. These predictions, which can be made in seconds, were largely validated by experimental results, showcasing the potential for ML to guide synthetic efforts and expand the scope of accessible molecules. mit.edu

Furthermore, the integration of AI with automated synthesis platforms creates a closed-loop system for reaction optimization. illinois.edu The AI can propose a set of reaction conditions, which are then tested by a robot. The results are fed back to the AI, which learns from the data and proposes a new set of experiments. This iterative process can rapidly identify the optimal conditions for a given transformation, saving significant time and resources. illinois.edu

Applications of 1 Benzhydrylazetidine in Medicinal Chemistry and Drug Discovery

1-Benzhydrylazetidine as a Privileged Scaffold in Bioactive Molecules

The concept of a privileged scaffold refers to a molecular core structure that is capable of interacting with a range of different biological targets, thereby serving as a versatile template for the design of novel drugs. The this compound scaffold embodies several key features that contribute to its privileged status. The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, imparts a degree of conformational rigidity, which can be advantageous for optimizing binding to a specific biological target. This rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, introduces significant lipophilicity and steric bulk. This feature can enhance a molecule's ability to cross cellular membranes and can facilitate strong van der Waals and π-π stacking interactions with hydrophobic pockets within a target protein. The combination of the rigid azetidine core and the bulky, lipophilic benzhydryl group creates a unique three-dimensional structure that can be strategically modified to achieve desired pharmacological activities.

The versatility of the this compound scaffold allows for the introduction of various substituents at the 3-position of the azetidine ring, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This adaptability makes it an attractive starting point for the development of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Development of this compound-Containing Compounds as Potential Therapeutic Agents

While direct studies on this compound derivatives as antihypertensive agents are limited, the broader class of azetidine-containing molecules has shown promise in this therapeutic area. A notable example is Azelnidipine, a dihydropyridine (B1217469) calcium channel blocker that features an azetidine-3-carboxylate moiety. Although structurally distinct from a this compound, the presence of the azetidine ring in a clinically used antihypertensive drug highlights the potential of this scaffold in cardiovascular medicine.

The development of this compound-based antihypertensive agents could be envisioned through several mechanisms. For instance, derivatives could be designed to act as antagonists for receptors involved in blood pressure regulation, such as angiotensin II or endothelin receptors. The bulky benzhydryl group could play a crucial role in occupying hydrophobic binding pockets within these receptors, a common feature of many existing receptor antagonists.

Table 1: Examples of Azetidine-Containing Compounds with Cardiovascular Activity

| Compound | Target/Mechanism of Action | Therapeutic Indication |

| Azelnidipine | Calcium Channel Blocker | Hypertension |

This table presents a related compound to illustrate the potential of the azetidine scaffold in cardiovascular drug discovery.

The inhibition of enzymes is a cornerstone of modern pharmacology, and the this compound scaffold presents an interesting framework for the design of novel enzyme inhibitors. Cathepsins, a family of proteases involved in various physiological and pathological processes, represent a potential target for such compounds.

While specific studies on this compound derivatives as cathepsin inhibitors are not widely reported, the structural features of this scaffold are amenable to the design of protease inhibitors. The azetidine ring can serve as a rigid core to which pharmacophoric elements can be attached. For instance, substituents at the 3-position of the azetidine ring could be designed to interact with the active site of a cathepsin enzyme. The N-benzhydryl group could anchor the molecule within a hydrophobic region of the enzyme, potentially leading to potent and selective inhibition.

Research into other azetidine-containing enzyme inhibitors has demonstrated the viability of this approach. For example, azetidine-based compounds have been investigated as inhibitors of various enzymes, including metalloproteinases and serine proteases.

The azetidine ring is a key structural feature of β-lactam antibiotics, one of the most important classes of antibacterial agents. This historical precedent underscores the potential of azetidine-containing compounds in the fight against bacterial infections.

Several studies have explored the synthesis and antibacterial activity of various azetidine derivatives. These compounds often function by inhibiting bacterial cell wall synthesis or other essential cellular processes. The introduction of a 1-benzhydryl group to an azetidine scaffold could enhance the antibacterial properties of the molecule. The increased lipophilicity imparted by the benzhydryl group may facilitate the penetration of the bacterial cell membrane, leading to higher intracellular concentrations of the drug.

Table 2: Antibacterial Activity of Representative Azetidine Derivatives

| Compound/Derivative Class | Bacterial Strains Tested | Observed Activity |

| Azetidine-2-one derivatives | Staphylococcus aureus, Escherichia coli | Moderate to good activity |

| Quinolone-azetidine hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity |

This table provides examples of the antibacterial potential of the broader class of azetidine derivatives.

The this compound scaffold has the potential to be utilized in the development of modulators for a wide range of biological targets beyond enzymes and receptors. The ability to introduce diverse functionality at the 3-position of the azetidine ring allows for the creation of molecules that can interact with various proteins, including ion channels, transporters, and transcription factors.

For example, the benzhydryl moiety is a common feature in many centrally acting drugs, suggesting that this compound derivatives could be explored for their potential to modulate targets within the central nervous system. The rigid azetidine core could provide a defined orientation for substituents designed to interact with specific neurotransmitter receptors or transporters.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While comprehensive SAR studies specifically for this compound derivatives are not extensively documented in the public domain, general principles of medicinal chemistry can be applied to hypothesize potential SAR trends.

The N-benzhydryl group is expected to be a critical determinant of activity. Modifications to the phenyl rings, such as the introduction of electron-donating or electron-withdrawing groups, could significantly impact the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a given target.

The substituent at the 3-position of the azetidine ring is a key point for diversification and optimization of biological activity. The nature of this substituent (e.g., its size, polarity, and hydrogen bonding capacity) would be crucial for establishing specific interactions with the target protein. For instance, the introduction of a carboxylic acid group could provide a key interaction with a basic residue in an active site, while a bulky hydrophobic group could enhance binding to a non-polar pocket.

The stereochemistry at the 3-position of the azetidine ring is also likely to play a significant role in determining biological activity. The synthesis of enantiomerically pure derivatives would be essential to elucidate the optimal stereochemical configuration for a particular biological target.

Pharmacokinetic and Pharmacodynamic Considerations for this compound Derivatives

In the development of novel therapeutics, particularly those targeting the central nervous system (CNS), a thorough understanding of a compound's pharmacokinetic and pharmacodynamic profiles is paramount. While specific experimental data for this compound derivatives are not extensively available in publicly accessible literature, we can infer likely characteristics based on the structural attributes of the benzhydryl and azetidine moieties, as well as general principles of medicinal chemistry. It is important to note that the following discussion is based on these principles and the known properties of related compounds, and as such, specific data tables with detailed research findings for this compound derivatives cannot be provided at this time.

Pharmacokinetic Profile:

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its physicochemical properties. The this compound scaffold possesses structural features that are likely to have a significant impact on its ADME profile.

Excretion: The route and rate of excretion of these compounds and their metabolites would depend on their polarity. More polar metabolites are typically eliminated renally, while more lipophilic compounds may be excreted through the bile.

Pharmacodynamic Profile:

The pharmacodynamic properties of a drug describe its mechanism of action and the relationship between drug concentration and its effect. The this compound scaffold is a versatile platform for the design of ligands targeting a variety of receptors and transporters in the CNS.

Structure-Activity Relationships (SAR): The biological activity of this compound derivatives can be systematically modified by altering the substitution pattern on both the benzhydryl and azetidine rings. For instance, substitution on the phenyl rings of the benzhydryl group can modulate receptor binding affinity and selectivity. The azetidine ring provides a rigid scaffold that can position key pharmacophoric elements in a defined spatial orientation for optimal interaction with a biological target. Studies on other azetidine-containing compounds have shown that this conformational constraint can lead to increased potency and selectivity. For example, in the context of GABA uptake inhibitors, azetidine derivatives have been explored as conformationally constrained analogs of GABA and beta-alanine.

Advanced Analytical Methodologies for Characterization and Quantification of 1 Benzhydrylazetidine

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic separation is the cornerstone of purity assessment and impurity profiling in pharmaceutical analysis. biomedres.usrroij.com These techniques separate 1-Benzhydrylazetidine from any process-related impurities, starting materials, or degradation products, allowing for their individual quantification. rroij.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for this compound. biomedres.us Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method for this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Due to the basic nature of the azetidine (B1206935) nitrogen, an acidic additive like formic acid or trifluoroacetic acid is often included in the mobile phase to ensure protonation of the analyte, which results in sharp, symmetrical peaks and reproducible retention times. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzhydryl chromophore exhibits strong absorbance (typically around 220-260 nm). This method can effectively separate this compound from potential impurities, such as unreacted azetidine, diphenylmethane, or products of side reactions. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov this compound, while having a relatively high molecular weight, is typically amenable to GC analysis, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.govmdpi.com

For GC analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com A common stationary phase for this analysis would be a low-polarity column, such as one coated with 5% phenyl polysiloxane. The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. semanticscholar.org A Flame Ionization Detector (FID) can be used for quantification due to its robust and linear response, while a Mass Spectrometry (MS) detector provides structural information for impurity identification. epa.gov This hyphenated GC-MS technique is particularly effective for identifying and quantifying trace-level volatile impurities. nih.gov

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a rapid, efficient, and environmentally friendly alternative to both normal-phase and reversed-phase HPLC. selvita.comchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced backpressure compared to liquid chromatography. selvita.comchiraltech.com

For the analysis of a moderately polar compound like this compound, a polar organic solvent such as methanol is typically added to the CO₂ as a modifier to increase the mobile phase's elution strength. researchgate.net SFC is particularly advantageous for chiral separations, but it is also highly effective for achiral analysis, often providing unique selectivity compared to HPLC. nih.gov The technique significantly reduces the consumption of organic solvents, aligning with green chemistry principles. selvita.com

Table 3: Potential SFC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Polar Stationary Phase (e.g., Diol, Amino) |

| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.1% Isopropylamine |

| Gradient | 5% B to 40% B over 8 minutes |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Spectroscopic Methods for Structural Elucidation

While chromatography is used to separate components of a mixture, spectroscopy is employed to determine the precise chemical structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. uobasrah.edu.iq Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC), the exact connectivity of atoms within the this compound molecule can be established. researchgate.net

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the benzhydryl methine proton, the aromatic protons of the two phenyl rings, and the protons on the azetidine ring. The single benzhydryl proton would appear as a singlet. The azetidine ring protons would present as complex multiplets due to their diastereotopic nature and coupling to each other. mdpi.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the benzhydryl methine carbon, the aromatic carbons (with different signals for the ipso, ortho, meta, and para positions), and the two distinct aliphatic carbons of the azetidine ring. mdpi.com

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.15 - 7.40 | Multiplet | 10H |

| Benzhydryl-CH | ~4.5 | Singlet | 1H |

| Azetidine α-CH₂ | ~3.4 | Triplet | 2H |

| Azetidine α-CH₂ | ~3.0 | Triplet | 2H |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (ipso) | ~144 |

| Phenyl C (ortho, meta, para) | 126 - 129 |

| Benzhydryl-CH | ~78 |

| Azetidine α-C | ~55 |

Mass Spectrometry (MS)